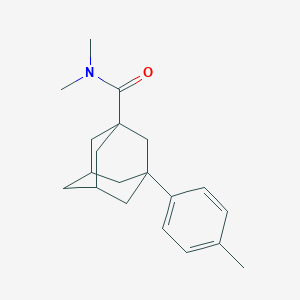

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Übersicht

Beschreibung

“N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of New Polyamides and Polyimides

Polyamides with Adamantyl and Diamantyl Moieties

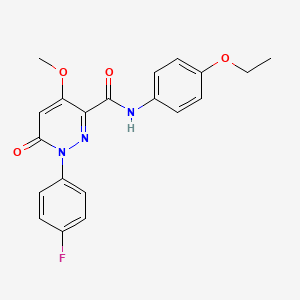

New polyamides were synthesized through direct polycondensation, exhibiting medium inherent viscosities and molecular weights. These polyamides showed high glass transition temperatures and thermal stability, with tensile strengths and moduli indicating their potential for high-performance materials (Chern, Shiue, & Kao, 1998).

Polyamide-imides Containing Pendent Adamantyl Groups

A series of new polyamide-imides (PAIs) were prepared, displaying good solubility in various solvents and forming transparent, flexible films. These PAIs have glass transition temperatures between 230–254°C and demonstrated high thermal stability (Liaw & Liaw, 2001).

Polyamides Derived from Adamantane

Another study synthesized polyamides using 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane, revealing good solubility, high glass transition temperatures, and significant thermal stability. These findings suggest their suitability for advanced material applications (Chern, Lin, & Kao, 1998).

Antiviral Applications

Anti-Influenza Virus Activity

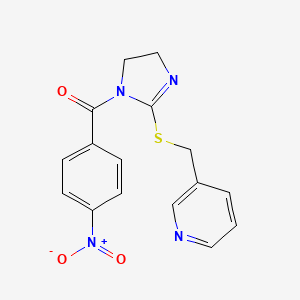

N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety were synthesized and evaluated for antiviral activity against influenza A and B viruses. The study identified compounds with potent inhibitory effects, highlighting the potential for adamantane derivatives in antiviral drug development (Göktaş et al., 2012).

Catalytic Applications

Catalytic Synthesis Using Phosphorus Trichloride

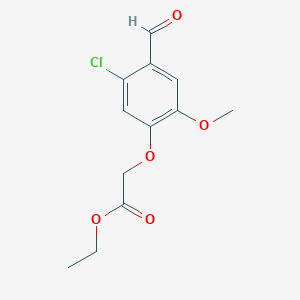

A study demonstrated the synthesis of N-aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride, presenting a method with significant yields. This research contributes to the development of efficient catalytic processes for the synthesis of adamantane derivatives (Shishkin et al., 2020).

Zukünftige Richtungen

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could focus on developing novel methods for their preparation and investigating their potential applications.

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWVHXWWXFHUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324747 | |

| Record name | N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

312749-18-1 | |

| Record name | N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)

![Tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate](/img/structure/B2657691.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2657693.png)